![molecular formula C12H14N2O2 B7539939 N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide](/img/structure/B7539939.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide, also known as DMF or dimethyl fumarate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a white crystalline solid that is soluble in organic solvents and sparingly soluble in water. This compound has been used for various purposes, including as a food preservative, a flavoring agent, and a pesticide. However, in recent years, DMF has been studied extensively for its potential therapeutic properties, particularly in the treatment of autoimmune diseases.
作用機序
The exact mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide in the treatment of autoimmune diseases is not fully understood. However, it is thought to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide has also been shown to inhibit the activity of immune cells such as T cells and dendritic cells, which play a role in the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress, which can lead to cell damage and inflammation. N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide has also been shown to reduce the levels of pro-inflammatory cytokines, which play a role in the development of autoimmune diseases. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide has been shown to increase the levels of regulatory T cells, which can help to suppress the immune response.
実験室実験の利点と制限
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to incorporate into experimental systems. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide has some limitations as well. It can be toxic at high concentrations, and its effects on cells and tissues can vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide. One area of interest is the development of more efficient synthesis methods for N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide in other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, there is a need for further research on the mechanisms of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide and its effects on various cell types and tissues. Finally, there is a need for more clinical trials to investigate the safety and efficacy of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide in the treatment of autoimmune diseases.
合成法
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide can be synthesized using various methods, including the reaction of fumaric acid with methanol in the presence of a catalyst. Another method involves the reaction of dimethylamine with furan-3-carboxylic acid in the presence of a coupling agent. The synthesis of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide is a complex process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis (MS). Clinical trials have shown that N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide can reduce the frequency of relapses and slow the progression of disability in patients with MS. N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide is thought to work by modulating the immune system, reducing inflammation, and protecting nerve cells from damage.
特性
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-3-4-11(14(9)2)7-13-12(15)10-5-6-16-8-10/h3-6,8H,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDKFYOISFRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

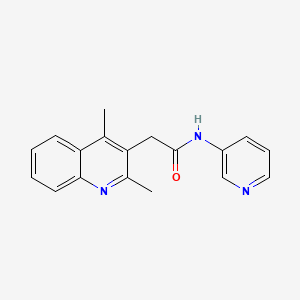
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)
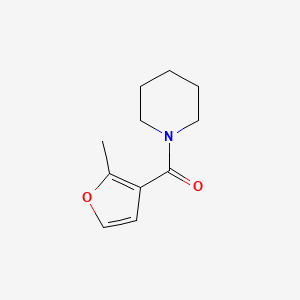
![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
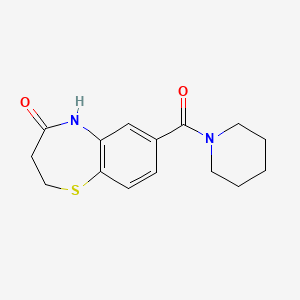
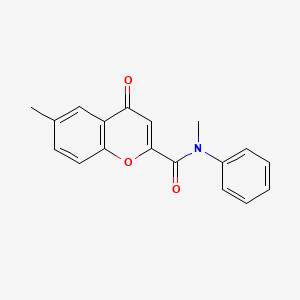
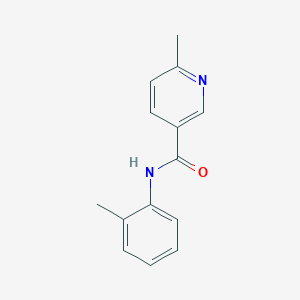
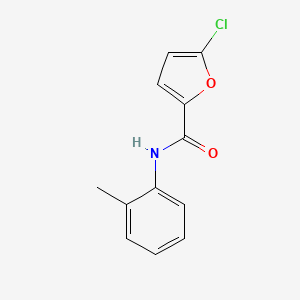
![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)
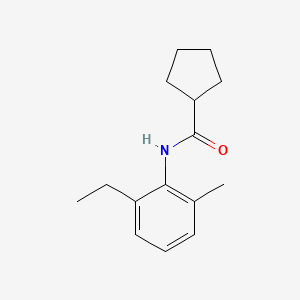
![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)